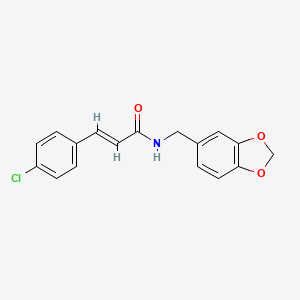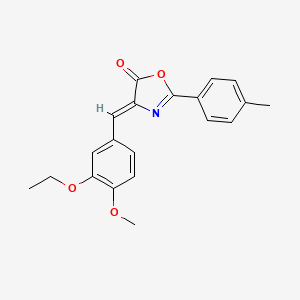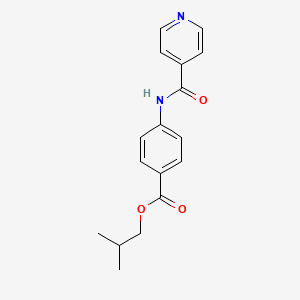![molecular formula C18H20N2O4 B5559871 2-{2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5559871.png)
2-{2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar acetamide derivatives often involves multistep reactions starting from primary compounds, as illustrated by the synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides using 3-fluoro-4-cyanophenol (Yang Man-li, 2008). Another example includes the synthesis and characterization of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide, highlighting the importance of reaction conditions in achieving high yields (Gao Yonghong, 2009).
Molecular Structure Analysis
Molecular structure characterization often employs spectroscopic techniques and crystallography. For instance, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide was determined, revealing the extended conformation of the 2-acetylaminoacetamide moiety and highlighting stereochemical aspects relevant to anticonvulsant activities (A. Camerman et al., 2005). Similarly, the synthesis and crystal structure characterization of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was described, with dimer formation via C‒H···O interactions (Da-jie Mao et al., 2015).
Chemical Reactions and Properties
The reactivity and chemical behavior of compounds similar to 2-{2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide are influenced by their molecular structure. For example, the synthesis and antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives demonstrated the impact of structural modifications on antioxidant activity, with certain derivatives showing remarkable activity due to specific substituents (C. Gopi, M. Dhanaraju, 2020).
Physical Properties Analysis
The physical properties of compounds in this class can be characterized through spectroscopic and computational studies, such as those conducted on E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol, where X-ray single-crystal analysis and density functional modelling were used to investigate the optimized geometrical structures, atomic charges, and thermodynamic properties (C. T. Zeyrek et al., 2015).
Chemical Properties Analysis
The chemical properties are closely related to the molecular structure and physical characteristics of the compounds. Studies like the synthesis, molecular structure, spectroscopic, and theoretical analysis of (E)-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol provide insight into the electronic properties, potential energy surface scans, and predicted nonlinear optical properties, showcasing the complex interplay between structure and reactivity (C. T. Zeyrek et al., 2015).
Aplicaciones Científicas De Investigación
Chemistry and Biochemistry
- Intermediate in Antimalarial Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, a similar compound, is used in the complete natural synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide is performed using immobilized lipase (Magadum & Yadav, 2018).
- Synthesis and Structural Characterization : Various acetamide derivatives, including those with phenoxyacetamide moieties, have been synthesized and structurally characterized, providing insights into their chemical properties and potential applications (Rani, Pal, Hegde, & Hashim, 2016).
Pharmacology
- Potential Cytotoxic, Anti-inflammatory, Analgesic, and Antipyretic Agents : Certain acetamide derivatives have shown potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents, suggesting potential therapeutic applications (Rani, Pal, Hegde, & Hashim, 2016).
Agricultural Chemistry
- Herbicide Metabolism and Safety Studies : Chloroacetamide herbicides, structurally related to the compound , have been extensively studied for their metabolism and potential carcinogenicity, which is critical for agricultural safety and environmental impact assessments (Coleman, Linderman, Hodgson, & Rose, 2000).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-ethoxy-4-[(E)-hydroxyiminomethyl]phenoxy]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-23-17-10-14(11-19-22)7-8-16(17)24-12-18(21)20-15-6-4-5-13(2)9-15/h4-11,22H,3,12H2,1-2H3,(H,20,21)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEHBPSWHOFRPH-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NO)OCC(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/O)OCC(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-ethoxy-4-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B5559796.png)
![(4aR*,8aR*)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5559810.png)
![methyl 4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559811.png)
![ethyl 1-allyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5559819.png)
![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B5559824.png)

![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559836.png)



![{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B5559861.png)
![5-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5559864.png)

